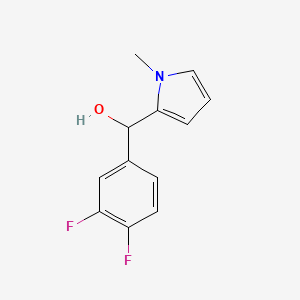

3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

Description

3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is a fluorinated aromatic compound featuring a methanol-substituted pyrrole ring and a 3,4-difluorophenyl group. Fluorine atoms enhance metabolic stability and lipophilicity, while the pyrrole moiety may contribute to π-π stacking interactions in biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C12H11F2NO |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(3,4-difluorophenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C12H11F2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |

InChI Key |

MPKKAVHGYRWYAU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C2=CC(=C(C=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,4-Difluorobenzaldehyde : Commonly used as the aromatic aldehyde precursor.

- 1-Methyl-2-pyrrole or its derivatives: Used as the nucleophilic heterocyclic component.

- Organometallic reagents : Such as phenylmagnesium bromide or other Grignard reagents for nucleophilic addition to aldehydes.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Protection of pyrrole nitrogen | NaH and tosyl chloride (TsCl) | N-tosyl protected 1-methyl-2-pyrrole |

| 2 | Suzuki coupling | 3,4-Difluorophenylboronic acid, Pd catalyst | Coupling of difluorophenyl group to pyrrole |

| 3 | Nucleophilic addition | Phenylmagnesium bromide or similar Grignard reagent | Addition to aldehyde forming secondary alcohol |

| 4 | Deprotection | Alkaline hydrolysis (NaOH) | Removal of tosyl group, yielding free pyrrole |

| 5 | Purification | Column chromatography | Pure 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol |

This sequence is adapted from analogous syntheses of pyrrolo[2,3-b]pyridine derivatives and related compounds, where protection of the pyrrole nitrogen is critical to prevent side reactions during coupling and addition steps.

Alternative Approaches

- Direct nucleophilic addition of 1-methyl-2-pyrrole to 3,4-difluorobenzaldehyde under acidic or basic catalysis may be attempted but often leads to low selectivity or side products due to the reactive pyrrole nitrogen.

- Use of methylation reagents (e.g., methyl iodide with NaH) to methylate the pyrrole nitrogen prior to coupling can improve yields and selectivity.

The synthesized compound is typically characterized by:

| Technique | Purpose | Data Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity | Chemical shifts, coupling constants |

| Infrared Spectroscopy (IR) | Functional group identification | OH stretch, aromatic C-F stretches |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 223.22 g/mol |

| Elemental Analysis | Purity and composition verification | C, H, N, F content |

These methods confirm the presence of the difluorophenyl and methylpyrrolyl groups and the secondary alcohol functionality.

- Protection of the pyrrole nitrogen as a tosyl group is essential to achieve regioselective Suzuki coupling and to prevent polymerization or side reactions.

- The nucleophilic addition of organometallic reagents to the aldehyde intermediate is a key step to form the secondary alcohol with high stereochemical control.

- Deprotection under mild alkaline conditions preserves the sensitive pyrrole ring and yields the target compound in good purity.

- Yields for each step vary but optimized protocols report overall yields in the range of 40-60% for the multi-step synthesis.

- Use of palladium-catalyzed Suzuki coupling with 3,4-difluorophenylboronic acid is well-established and provides regioselective arylation.

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Pyrrole nitrogen protection | NaH and tosyl chloride to protect pyrrole N before coupling | Prevents side reactions | Additional step, requires deprotection |

| Suzuki coupling | Pd-catalyzed coupling with 3,4-difluorophenylboronic acid | High regioselectivity, mild conditions | Requires expensive Pd catalyst |

| Nucleophilic addition | Grignard reagent addition to aldehyde intermediate | Forms secondary alcohol selectively | Sensitive to moisture, requires inert atmosphere |

| Deprotection | Alkaline hydrolysis to remove tosyl group | Mild conditions, preserves pyrrole | May require careful pH control |

| Purification | Column chromatography | High purity product | Time-consuming |

The preparation of this compound involves a multi-step synthetic route centered on protecting the pyrrole nitrogen, performing Suzuki coupling with a difluorophenylboronic acid, and nucleophilic addition to an aldehyde intermediate to form the secondary alcohol. The process requires careful control of reaction conditions and purification steps to achieve high purity and yield. Analytical techniques such as NMR, IR, and MS are essential for confirming the structure and purity of the final compound. This synthetic approach is supported by diverse research findings and established methodologies in heterocyclic and fluorinated aromatic chemistry.

Chemical Reactions Analysis

3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable biological activities, particularly as a potential therapeutic agent. Research indicates that it may serve as a proton pump inhibitor, which is crucial for treating conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The proton pump inhibitory activity is attributed to its ability to inhibit the enzyme responsible for gastric acid secretion.

Key Findings:

- Proton Pump Inhibition : The compound has demonstrated strong inhibitory effects on gastric acid secretion, making it a candidate for treating gastrointestinal disorders. In one study, an acid addition salt of the compound exhibited an IC50 value of 0.024 µM against the enzyme ATPase, indicating potent activity .

- Helicobacter pylori Eradication : The compound has been investigated for its efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Its application in pharmaceutical compositions for preventing and treating gastrointestinal injuries due to H. pylori has been noted .

Synthesis Overview:

- Reagents Used : Common reagents include fluorinated phenols and pyrrole derivatives.

- Reaction Conditions : Typical conditions involve controlled temperatures and specific solvent systems to enhance reaction efficiency and product stability.

Case Studies

Several studies have documented the applications of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol in different contexts:

- Gastrointestinal Applications :

- Anticancer Research :

- Fluorescent Applications :

Mechanism of Action

The mechanism of action of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol:

Compound A : Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example from )

- Key Features: Fluorinated chromenone core. Pyrazolo[3,4-d]pyrimidine and thiophene substituents. Higher molecular weight (560.2 g/mol) due to extended heterocyclic systems.

- Comparison :

- Unlike the target compound, Compound A includes a pyrazolo-pyrimidine scaffold, which is common in kinase inhibitors. The 3,4-difluorophenyl group in the target compound may offer simpler synthetic accessibility compared to Compound A’s multi-ring system. Fluorine positions (3-fluorophenyl in Compound A vs. 3,4-difluorophenyl in the target) influence electronic properties and binding interactions .

Compound B : (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol ()

- Key Features: Difluoropyrrolidine ring with a 4-aminophenyl group. Molecular weight: 228.24 g/mol. Classified as an intermediate, suggesting utility in drug synthesis.

- Comparison: The pyrrolidine ring in Compound B differs from the pyrrole in the target compound, affecting planarity and hydrogen-bonding capacity.

Physicochemical Properties

Biological Activity

3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with neurotransmitter systems, potential antidepressant effects, and implications for treating neuropsychiatric disorders.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₁F₂N₁O, with a molecular weight of approximately 223.22 g/mol. The presence of fluorine atoms in the phenyl ring enhances the compound's biological activity and solubility properties, making it suitable for various applications in drug development.

Research indicates that this compound may interact with serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders. Initial studies suggest that this compound may exhibit antidepressant-like effects , although further research is necessary to fully elucidate its mechanisms of action.

Neuropharmacological Effects

- Serotonin Receptor Interaction : Preliminary findings indicate that the compound may bind to serotonin receptors, influencing mood and emotional states. This interaction is crucial for developing treatments for depression and anxiety disorders.

- Dopamine Pathway Influence : The effects on dopamine pathways suggest potential applications in managing conditions like schizophrenia and Parkinson's disease.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar compounds with structural analogs. For instance, fluorinated phenylethynyl-substituted heterocycles have demonstrated significant inhibition of cyclin D1 in colorectal cancer cells, indicating a broader scope of biological activity associated with fluorinated compounds .

Comparative Analysis

The unique properties of this compound can be contrasted with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol | Similar difluorophenyl group | Different fluorine positioning affects reactivity |

| 2-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol | Contains a single fluorine atom | Potentially lower biological activity |

| 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol | Chlorine instead of fluorine | May exhibit different pharmacological profiles |

The specific fluorination pattern in this compound enhances its biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

React 3,4-difluorophenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under Grignard conditions.

Reduce the resulting ketone intermediate using NaBH₄ or LiAlH₄.

Intermediates are characterized via ¹H/¹³C NMR (to confirm regioselectivity) and FT-IR (to track carbonyl reduction). Purity is assessed via HPLC with a C18 column and methanol/water gradients optimized for polar fluorinated compounds .

Q. How is the compound’s purity validated in academic research?

- Methodological Answer :

- HPLC : Use a mobile phase of 70:30 methanol:water (v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Retention time and UV absorption (λ = 254 nm) are compared against a certified reference standard.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent; visualize under UV light or iodine vapor.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : ¹H NMR identifies substituents on the pyrrole ring (δ 6.5–7.2 ppm for aromatic protons) and fluorophenyl groups (δ 7.0–7.5 ppm with coupling patterns). ¹⁹F NMR confirms fluorine substitution positions.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for bioactive conformation studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a central composite design.

- Response Surface Modeling : Statistically correlate yield (%) with factors (e.g., higher methanol content improves solubility but slows reaction kinetics).

- Example Table:

| Temperature (°C) | Solvent (MeOH:H₂O) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 25 | 70:30 | 5 | 62 |

| 40 | 50:50 | 10 | 78 |

- Reference: Experimental design principles from chromatographic retention modeling .

Q. How to resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Dynamic NMR Studies : Conduct variable-temperature NMR to detect rotational barriers or conformational exchange.

- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to compare with experimental data.

- Isotopic Labeling : Introduce deuterium at suspected exchangeable protons (e.g., -OH) to simplify splitting patterns .

Q. What computational strategies predict the compound’s binding affinity for pharmacological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Fluorine atoms are prioritized in hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore Modeling : Map electrostatic and steric features of the compound against known bioactive fluorinated scaffolds .

Q. How to assess environmental stability and degradation pathways of the compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic conditions, and oxidative stress (H₂O₂).

- LC-MS/MS Analysis : Identify degradation products (e.g., defluorinated metabolites or pyrrole ring-opening products).

- QSPR Models : Predict half-life in aqueous environments using logP and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.